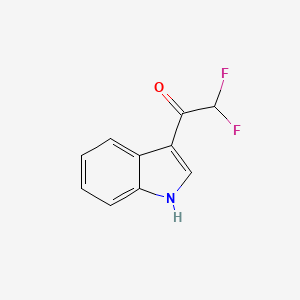
2,2-Difluoro-1-(1H-indol-3-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one typically involves the introduction of the difluoro group to an indole core. One common method is the reaction of indole with difluoroacetic acid or its derivatives under acidic conditions. The reaction may proceed through electrophilic substitution, where the difluoroacetic acid acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism are ongoing, and the exact molecular targets may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but with a trifluoro group instead of a difluoro group.
1-(1H-Indol-3-yl)ethan-1-one: Lacks the difluoro group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to the presence of the difluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H7F2NO |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
2,2-difluoro-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H |
InChI-Schlüssel |
IITUTLRLYXRFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


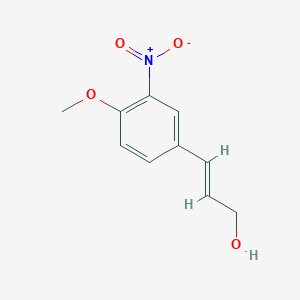
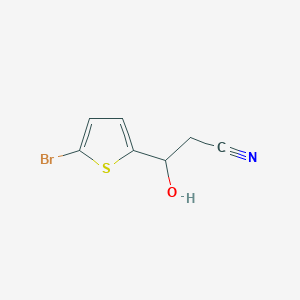
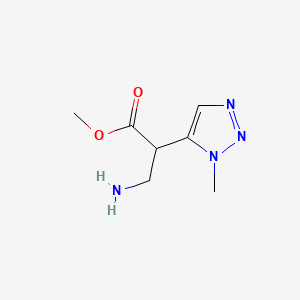
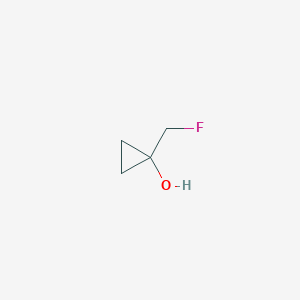
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)
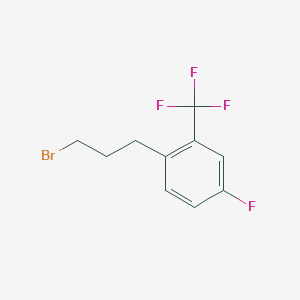
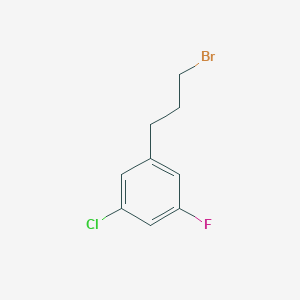
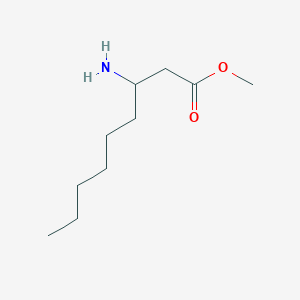
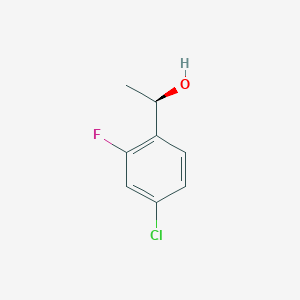
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
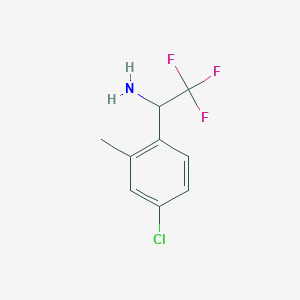
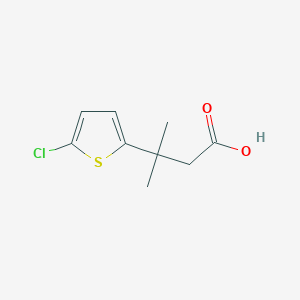
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
